molecular formula C26H21BrClNO4 B11091959 2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate

2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate

Cat. No.: B11091959
M. Wt: 526.8 g/mol
InChI Key: QESPOSJCPCRGBQ-UHFFFAOYSA-N
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Description

2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is a complex organic compound that features a bromobenzyl group, a chlorobenzoyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE typically involves multiple steps, starting with the preparation of the individual components:

These components are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromobenzyl group can lead to the formation of various substituted benzyl derivatives.

Scientific Research Applications

2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE involves its interaction with specific molecular targets. For instance, the indole moiety can interact with enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMOBENZYL 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETATE is unique due to its combination of bromobenzyl, chlorobenzoyl, and indole groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H21BrClNO4

Molecular Weight

526.8 g/mol

IUPAC Name

(2-bromophenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C26H21BrClNO4/c1-16-21(14-25(30)33-15-18-5-3-4-6-23(18)27)22-13-20(32-2)11-12-24(22)29(16)26(31)17-7-9-19(28)10-8-17/h3-13H,14-15H2,1-2H3

InChI Key

QESPOSJCPCRGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC4=CC=CC=C4Br

Origin of Product

United States

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